molecular formula C11H13NO2 B8379967 N-(4-oxo-butyl)-benzamide

N-(4-oxo-butyl)-benzamide

Cat. No.: B8379967
M. Wt: 191.23 g/mol
InChI Key: GCTNWLFHIKQTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-oxo-butyl)-benzamide is a chemical scaffold of interest in medicinal chemistry and drug discovery research. The benzamide core is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . Compounds within this class have demonstrated a range of bioactivities, providing a versatile template for the development of novel therapeutic agents. The structure of this compound, featuring a flexible carbonyl-terminated butyl chain, may be utilized in the synthesis of more complex molecules or studied for its intrinsic interaction with enzymatic systems. Research on analogous benzamide derivatives has shown significant potential in anti-protozoal applications, with some compounds exhibiting excellent activity against parasites such as Plasmodium falciparum (malaria) and Leishmania donovani . Furthermore, certain benzamide derivatives have been investigated for their unique mechanisms of action, such as modifying host-cell actin dynamics to inhibit viral replication, showcasing the scaffold's potential in antiviral research . Other related compounds have also displayed promising antimicrobial and antioxidant properties in experimental assays . Researchers can leverage this compound as a building block or a lead structure for hit-to-lead optimization campaigns, particularly in infectious disease and oncology research. As with all compounds of this nature, thorough investigation of its specific mechanism of action, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and overall efficacy in relevant biological models is required . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(4-oxobutyl)benzamide

InChI

InChI=1S/C11H13NO2/c13-9-5-4-8-12-11(14)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2,(H,12,14)

InChI Key

GCTNWLFHIKQTOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation: One common method for synthesizing N-(4-oxo-butyl)-benzamide involves the direct condensation of benzoic acid and 4-aminobutanal.

    Amidation of Benzoin: Another method involves the electrochemical synthesis and subsequent amidation of benzoin.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield, cost, and environmental impact. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-oxo-butyl)-benzamide can undergo oxidation reactions, particularly at the 4-oxobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the 4-oxobutyl chain can yield alcohol derivatives.

    Substitution: The benzamide moiety can participate in various substitution reactions, such as nucleophilic acyl substitution, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-oxo-butyl)-benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, benzamide derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit activities such as antimicrobial, antioxidant, and anti-inflammatory effects .

Industry: Benzamide compounds are used in the production of polymers, resins, and other materials. They also find applications in the paper and plastic industries due to their chemical stability and reactivity .

Mechanism of Action

The mechanism of action of N-(4-oxo-butyl)-benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Below is a detailed comparison of N-(4-oxo-butyl)-benzamide with key analogs, focusing on molecular properties, synthesis, and bioactivity.

Table 1: Molecular and Spectral Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Exact Mass Molecular Weight m/z (Relative Intensity) Elemental Analysis (%)
This compound* C₁₁H₁₃NO₂ 191.09 191.23 Not reported C: 69.10; H: 6.85; N: 7.33; O: 16.72
N-(4-aminobutyl)-N-(3-aminopropyl)benzamide C₁₄H₂₃N₃O 249.18 249.36 249.18 (100%), 250.19 (15.1%) C: 67.43; H: 9.30; N: 16.85; O: 6.42
N-(4-benzamidobutyl)-N-(3-benzamidopropyl)benzamide C₂₈H₃₁N₃O₃ 457.24 457.57 457.24 (100%), 458.24 (30.3%) C: 73.50; H: 6.83; N: 9.18; O: 10.49
Nitazoxanide (ZINC20031597 analog) C₁₂H₉N₃O₅S 307.03 307.28 Not reported C: 46.90; H: 2.95; N: 13.68; O: 26.01; S: 10.45
N-(phenylcarbamoyl) benzamide C₁₄H₁₂N₂O₂ 240.09 240.26 Not reported ADMET-predicted

Physicochemical and Spectral Properties

  • UV-Vis Spectra : Bis-benzamide iron complexes exhibit λmax shifts (e.g., 290 nm to 320 nm) due to metal coordination, relevant for analytical characterization .
  • Toxicity Profiles : Benzamide derivatives like ZINC20031597 are classified as low-toxicity (Class 4–6) based on docking studies .

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